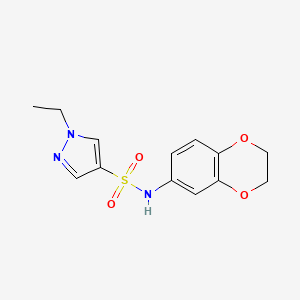![molecular formula C17H18FNO2 B6137577 N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)
N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide, also known as FEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. FEPP is a derivative of benzamide and is synthesized through a specific method that involves the reaction of 4-fluoroaniline and 4-ethoxyphenethylamine.
作用機序
The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide involves the inhibition of specific enzymes and proteins that are involved in cell growth and proliferation. N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide can induce the expression of genes that are involved in apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide can induce apoptosis in cancer cells, inhibit the activity of HDACs, and reduce inflammation. N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has also been shown to have a low toxicity profile, making it a potential candidate for further research and development.
実験室実験の利点と制限
N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has several advantages for lab experiments. It has a low toxicity profile, making it safe for use in cell cultures and animal studies. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has some limitations, including its limited solubility in water and its instability at high temperatures and in acidic conditions.
将来の方向性
There are several future directions for research on N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide. One area of interest is the development of N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide derivatives with improved solubility and stability. Another area of interest is the exploration of N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide and its potential use in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
Conclusion:
In conclusion, N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide is a chemical compound that has shown promising results in medical research, particularly in the field of cancer treatment. N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has the ability to inhibit the growth of cancer cells by inducing apoptosis, and has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases. While N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has some limitations, it has several advantages for lab experiments and has potential for further research and development.
合成法
N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide is synthesized through a specific method that involves the reaction of 4-fluoroaniline and 4-ethoxyphenethylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified through a series of steps, including recrystallization and chromatography, to obtain pure N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide.
科学的研究の応用
N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has shown promising results in medical research, particularly in the field of cancer treatment. Studies have shown that N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-3-21-16-10-6-13(7-11-16)12(2)19-17(20)14-4-8-15(18)9-5-14/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHXEZUFUFAHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6137498.png)
![ethyl 4-{3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6137503.png)
![2-(4-methoxyphenyl)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]acetamide](/img/structure/B6137511.png)

![7-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6137543.png)

![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6137560.png)
![N-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B6137571.png)
![2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6137573.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B6137584.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6137600.png)
![N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6137603.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6137607.png)